molecular formula C25H30O6 B12600276 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 649552-08-9

7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12600276
CAS No.: 649552-08-9
M. Wt: 426.5 g/mol
InChI Key: VSVYQNBXCGCWTF-UHFFFAOYSA-N
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Description

7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes a decyl chain, multiple hydroxyl groups, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of a decyl-substituted benzaldehyde with a suitable phenolic compound under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran core. The hydroxyl groups are introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Decyl-3-hydroxy-2-(2,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
  • 7-Decyl-3-hydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one

Uniqueness

7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct antioxidant and therapeutic properties compared to its analogs.

Properties

CAS No.

649552-08-9

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

7-decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-20(15-16)31-25(24(30)21(17)27)18-13-14-19(26)23(29)22(18)28/h11-15,26,28-30H,2-10H2,1H3

InChI Key

VSVYQNBXCGCWTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O

Origin of Product

United States

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